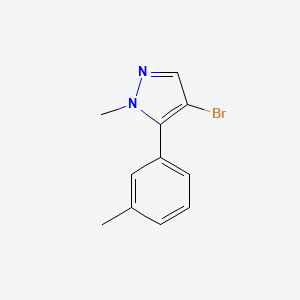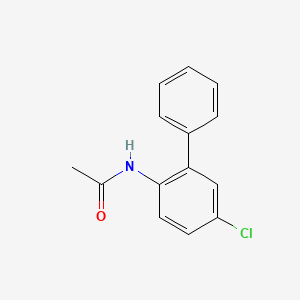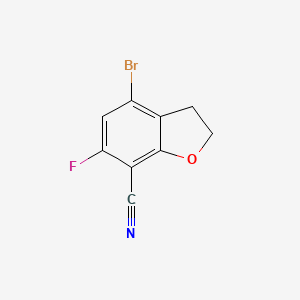
3,3'-Bis(trifluoromethyl)-4-fluorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl is an organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3’-bis(trifluoromethyl)benzophenone with appropriate fluorinating agents under controlled conditions . The reaction conditions often require the use of solvents such as dimethylacetamide (DMAc) or dichloroethane (DCE) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and fluorine atom enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their potent antimicrobial properties.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of various fluorinated compounds.
3,3’-Bis(trifluoromethyl)benzophenone: Utilized in organic synthesis and material science.
Uniqueness: 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl stands out due to the presence of both trifluoromethyl groups and a fluorine atom on the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C14H7F7 |
|---|---|
Peso molecular |
308.19 g/mol |
Nombre IUPAC |
1-fluoro-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H7F7/c15-12-5-4-9(7-11(12)14(19,20)21)8-2-1-3-10(6-8)13(16,17)18/h1-7H |
Clave InChI |
PDNSFYAYCKXHOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)

![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)





![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
